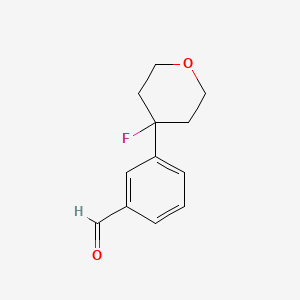

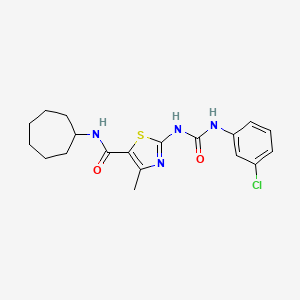

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is also known as BPTES, and it has been studied for its ability to inhibit glutaminase, an enzyme that plays a critical role in cancer cell metabolism.

Scientific Research Applications

Hydrogen-bonding Patterns in Enaminones

A study investigated the hydrogen-bonding patterns in enaminones, which are compounds related to the chemical structure of interest. The research focused on compounds with bromophenyl and piperidin-ylidene components, which showed bifurcated intra- and intermolecular hydrogen bonding, leading to the formation of hydrogen-bonded rings and centrosymmetric dimers. These interactions contribute to the stabilization of the crystal structures, which is significant for understanding the molecular behavior of such compounds in solid states (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis and Anticancer Activity of Pyrimidine Derivatives

Another study explored the synthesis and anticancer activity of pyrimidine derivatives, where 1-ethylpiperidone was used as a synthon. The research involved the reaction of bisarylmethylene-1-ethylpiperidone with various compounds to yield thioxopyrimidine derivatives, thiazolopyrimidines, and other related compounds. This study highlights the potential of such chemical structures in developing anticancer agents (Hammam, Sharaf, & El-Hafez, 2001).

Chemical Characterisation of Thienothiophene Derivatives

Research on the treatment of certain thieno[2,3-b]thiophene derivatives resulted in the production of enaminone derivatives, which further reacted to form bis-pyrimidine, bis-pyrazole, and other diheteroaryl thienothiophene derivatives. This study demonstrates the versatility of such chemical structures in synthesizing a wide range of heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (Mabkhot, Al-Majid, & Alamary, 2011).

Heterocyclic Synthesis Utilizing Ethanones

A review focused on the utility of 1-(4-substituted-aminophenyl) ethanones and their derivatives in synthesizing heterocyclic compounds such as thiophene, oxazole, and pyrimidine. These compounds have been explored for their biological and medicinal properties, showcasing the importance of such chemical structures in drug development and other applications in medicinal chemistry (Salem, Helal, Alzahrani, & Gouda, 2021).

properties

IUPAC Name |

1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O2S/c16-12-7-17-15(18-8-12)21-13-2-1-4-19(9-13)14(20)6-11-3-5-22-10-11/h3,5,7-8,10,13H,1-2,4,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUYLYJLNQQFRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2439561.png)

![3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B2439562.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2439565.png)

![3-bromo-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439569.png)

![N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine](/img/structure/B2439579.png)

![Tert-butyl N-[(2-hydroxy-1-methylcyclopentyl)methyl]carbamate](/img/structure/B2439580.png)